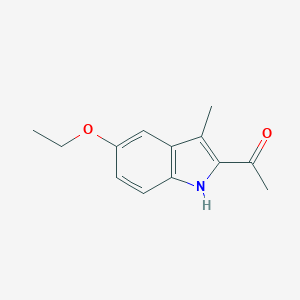
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone, also known as EMIE, is a synthetic compound that belongs to the indole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism Of Action
The exact mechanism of action of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone is not well understood. However, it has been proposed that 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer cell proliferation.
Biochemical And Physiological Effects
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has been shown to exhibit significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has several advantages as a potential drug candidate. It exhibits significant anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has some limitations as well. It is a synthetic compound, and its synthesis method is complex and time-consuming. Moreover, its mechanism of action is not well understood, which makes it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone. Firstly, more studies are needed to elucidate the exact mechanism of action of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone. Secondly, further research is required to optimize the synthesis method of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone and develop more efficient and cost-effective methods. Thirdly, more preclinical studies are needed to evaluate the efficacy and safety of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone in animal models. Finally, clinical trials are needed to evaluate the therapeutic potential of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone in humans.
Conclusion:
In conclusion, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It exhibits significant anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, further research is needed to elucidate its mechanism of action, optimize its synthesis method, and evaluate its therapeutic potential in animal models and humans.
Synthesis Methods
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone can be synthesized using a multistep process starting from 5-nitroindole. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group using a suitable protecting group. The protected amino group is then subjected to a Friedel-Crafts acylation reaction using ethyl acetoacetate to obtain the desired product, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone.
Scientific Research Applications
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
140139-83-9 |
|---|---|
Product Name |
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone |
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(5-ethoxy-3-methyl-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C13H15NO2/c1-4-16-10-5-6-12-11(7-10)8(2)13(14-12)9(3)15/h5-7,14H,4H2,1-3H3 |
InChI Key |
YXOFLPYCYDHCCT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)C |
synonyms |
Ethanone, 1-(5-ethoxy-3-methyl-1H-indol-2-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




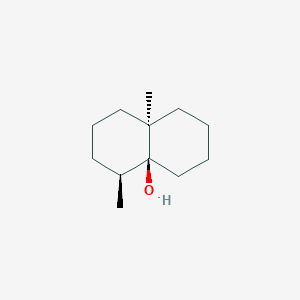
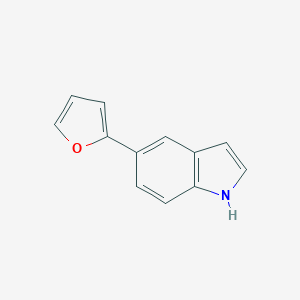
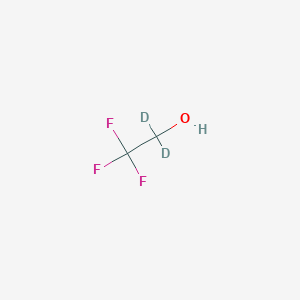
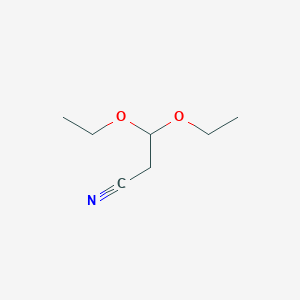
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)
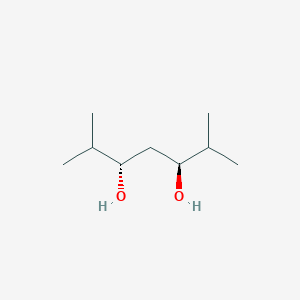
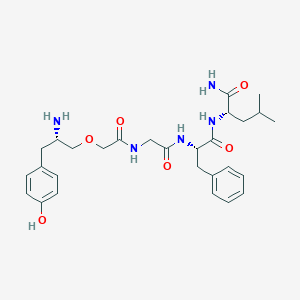
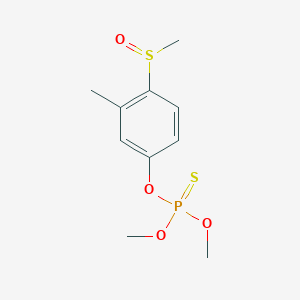
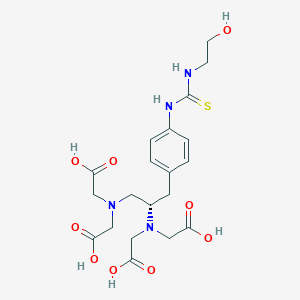
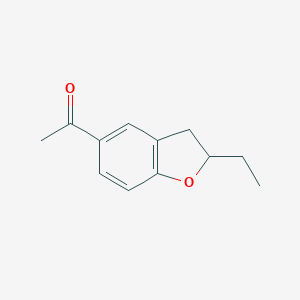

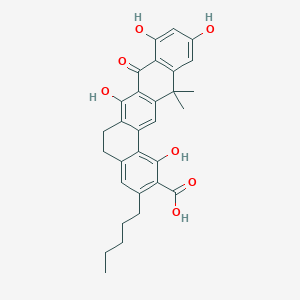
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)